molecular formula C5H13ClSi B040465 (Chloromethyl)dimethylethylsilane CAS No. 3121-77-5

(Chloromethyl)dimethylethylsilane

Cat. No.: B040465
CAS No.: 3121-77-5
M. Wt: 136.69 g/mol
InChI Key: BCZCLPJVTSRZLR-UHFFFAOYSA-N
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Description

(Chloromethyl)dimethylethylsilane is an organosilicon compound with the chemical formula C5H13ClSi. It is characterized by the presence of one chloromethyl group, two methyl groups, and one ethyl group attached to a silicon atom. This compound is a colorless liquid with a boiling point of approximately 82-83°C and a density of 0.894 g/mL at 25°C . It is primarily used as an intermediate in organic synthesis and has applications in various industries, including water treatment, coatings, adhesives, cosmetics, and lubricants .

Synthetic Routes and Reaction Conditions:

Industrial Production Methods:

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

(Chloromethyl)dimethylethylsilane has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (Chloromethyl)dimethylethylsilane involves its reactivity with nucleophiles, leading to the formation of various functionalized products. The chloromethyl group is particularly reactive, allowing for a wide range of chemical modifications. The silicon atom in the compound can also participate in reactions, forming stable silicon-oxygen or silicon-carbon bonds .

Properties

IUPAC Name

chloromethyl-ethyl-dimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13ClSi/c1-4-7(2,3)5-6/h4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCZCLPJVTSRZLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[Si](C)(C)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13ClSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60294468
Record name (chloromethyl)(ethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3121-77-5
Record name NSC96782
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96782
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (chloromethyl)(ethyl)dimethylsilane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60294468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(Chloromethyl)dimethylethylsilane
Reactant of Route 2
(Chloromethyl)dimethylethylsilane
Reactant of Route 3
(Chloromethyl)dimethylethylsilane
Reactant of Route 4
(Chloromethyl)dimethylethylsilane

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